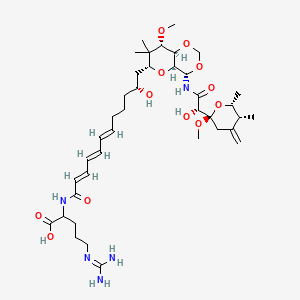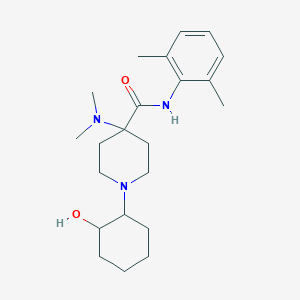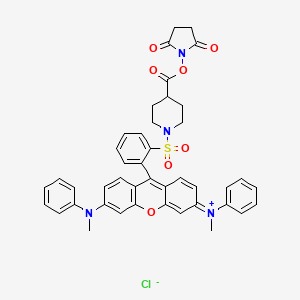
QSY7 succinimidyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
QSY7 succinimidyl ester is an organic chloride salt and a xanthene dye. It has a role as a fluorochrome. It contains a QSY7 succinimidyl ester(1+).
Wissenschaftliche Forschungsanwendungen
Cell Proliferation Studies : QSY7 succinimidyl ester is utilized in studying cell proliferation. For instance, Matera, Lupi, and Ubezio (2004) explored the use of Carboxyfluorescein diacetate succinimidyl ester (CFSE) in analyzing the migration and proliferation of hemopoietic cells (Matera, Lupi, & Ubezio, 2004).
Protein Labeling : QSY7 succinimidyl ester serves as a valuable tool for protein labeling. Kostikov et al. (2012) demonstrated the use of N-Succinimidyl 3-(di-tert-butyl[(18)F]fluorosilyl)benzoate, a related synthon, for labeling proteins in PET imaging studies (Kostikov et al., 2012).
Tumor Vasculature Imaging : The compound is used in the preparation of peptide-conjugated quantum dots for non-invasive NIRF imaging of tumor vasculature, as outlined by Cai and Chen (2008) (Cai & Chen, 2008).
Surface Chemistry Modification : Sam et al. (2010) discussed its role in the transformation of carboxyl-terminated alkyl chains into succinimidyl ester-terminated chains on modified porous silicon surfaces, highlighting its significance in surface chemistry (Sam et al., 2010).
Formation of Ionic Liquids : Camplo et al. (2011) used a succinimidyl activated ester in synthesizing various ionic liquids, showing its versatility in chemical synthesis (Camplo et al., 2011).
Lymphocyte Kinetics Analysis : Asquith et al. (2006) utilized carboxyfluorescein diacetate succinimidyl ester (CFSE) to quantify lymphocyte kinetics, particularly in studies of lymphocyte homeostasis (Asquith et al., 2006).
Nanocomposite Particle Synthesis : Azioune et al. (2004) prepared ester-functionalized polypyrrole-silica nanocomposite particles using N-succinimidyl ester pyrrole, demonstrating its application in nanotechnology (Azioune et al., 2004).
Eigenschaften
Produktname |
QSY7 succinimidyl ester |
|---|---|
Molekularformel |
C43H39ClN4O7S |
Molekulargewicht |
791.3 g/mol |
IUPAC-Name |
[9-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylpiperidin-1-yl]sulfonylphenyl]-6-(N-methylanilino)xanthen-3-ylidene]-methyl-phenylazanium;chloride |
InChI |
InChI=1S/C43H39N4O7S.ClH/c1-44(30-11-5-3-6-12-30)32-17-19-34-37(27-32)53-38-28-33(45(2)31-13-7-4-8-14-31)18-20-35(38)42(34)36-15-9-10-16-39(36)55(51,52)46-25-23-29(24-26-46)43(50)54-47-40(48)21-22-41(47)49;/h3-20,27-29H,21-26H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BDJDTKYGKHEMFF-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C1=CC=CC=C1)C2=CC3=C(C=C2)C(=C4C=CC(=[N+](C)C5=CC=CC=C5)C=C4O3)C6=CC=CC=C6S(=O)(=O)N7CCC(CC7)C(=O)ON8C(=O)CCC8=O.[Cl-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;(6R,7S)-7-[[2-(carbamoylamino)-2-thiophen-2-ylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1261171.png)
![(2S,3S)-3-{3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-oxo-1-pyrrolidin-1-ylbutan-2-amine](/img/structure/B1261174.png)
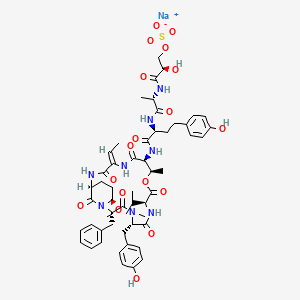
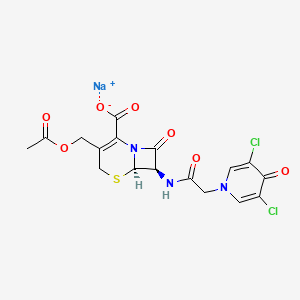
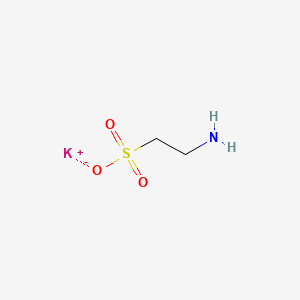
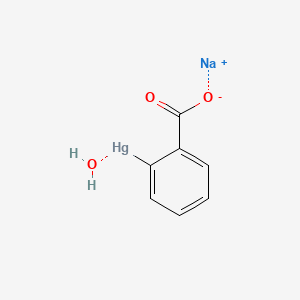
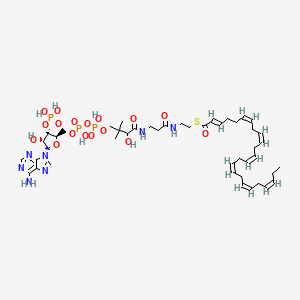
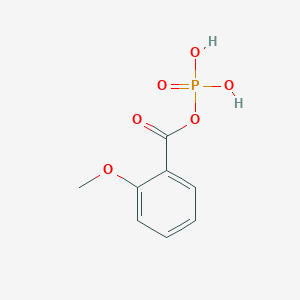
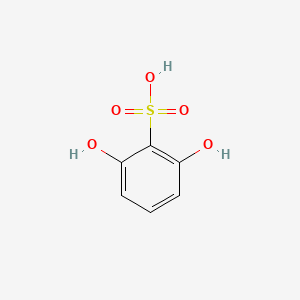
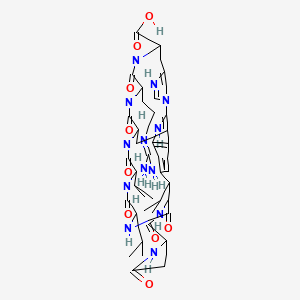
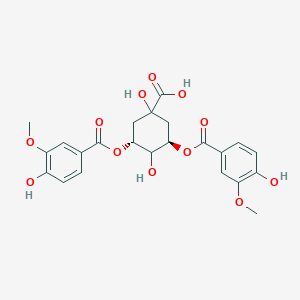
![2-aminoethyl (2R)-3-{[(1E)-hexadec-1-en-1-yl]oxy}-2-hydroxypropyl hydrogen phosphate](/img/structure/B1261189.png)
